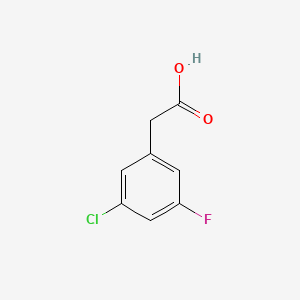

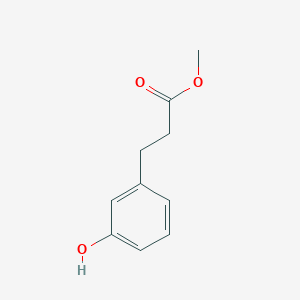

Methyl 3-(3-hydroxyphenyl)propanoate

Overview

Description

“Methyl 3-(3-hydroxyphenyl)propanoate” is a useful synthetic intermediate . It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents . It may also be used in the enzymatic coupling of saccharides to protein .

Synthesis Analysis

“Methyl 3-(3-hydroxyphenyl)propanoate” has been synthesized from methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane by Williamson etherification . A series of novel bio-sourced aliphatic–aromatic copolyesters were synthesized by melt copolymerization of M with resorcinol bis(2-hydroxyethyl) ether in combination with succinic acid, adipic acid, suberic acid, or dodecanedioic acid .Molecular Structure Analysis

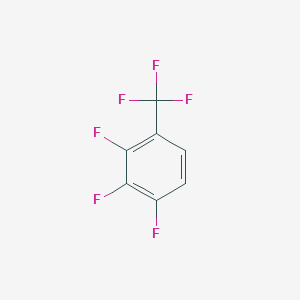

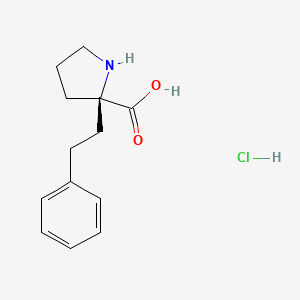

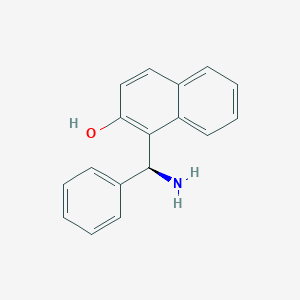

The molecular structure of “Methyl 3-(3-hydroxyphenyl)propanoate” is represented by the formula C10H12O3 .Chemical Reactions Analysis

“Methyl 3-(3-hydroxyphenyl)propanoate” has been involved in Aza-Michael addition reactions .Physical And Chemical Properties Analysis

“Methyl 3-(3-hydroxyphenyl)propanoate” is a liquid at room temperature . Its molecular weight is 180.2 .Scientific Research Applications

1. Modulation of Plant Growth and Secondary Metabolite Accumulation

- Summary of Application : Methyl 3-(4-hydroxyphenyl) propionate (MHPP) has been found to modulate plant growth and secondary metabolite accumulation in Perilla frutescens, a type of medicinal and edible plant . It not only functions as a nitrification inhibitor in soil but also modulates plant growth and root system architecture .

- Methods of Application : The study investigated the effects of MHPP treatment on growth and secondary metabolite accumulation by integrating physiology, transcriptome, and metabolome analyses .

- Results : MHPP reduces primary root growth but markedly induces lateral root formation in perilla seedlings . It modulates the growth and metabolism of leaves and roots in distinct pathways . The genes involved in the phenylpropanoid metabolism pathway showed opposite expression patterns between the roots and leaves, thereby resulting in the differential accumulation of secondary metabolites in the roots and leaves .

2. Suppression of Nitrification in Soil

- Summary of Application : Methyl 3-(4-hydroxyphenyl) propionate (MHPP) has been identified as one of the nitrification inhibiting compounds in root exudates of Sorghum bicolor . It has shown potential in the development of cost-effective agricultural strategies for crop cultivation .

- Methods of Application : Soil incubation experiments were conducted using synthetic MHPP to evaluate its effect on changes in inorganic soil nitrogen pools, on nitrification activity, and on the abundance of ammonia-oxidizing bacteria and archaea .

- Results : Soil amended with MHPP showed reduced nitrate content and low nitrification activity after 3 and 7 days of incubation . This was mirrored by a 70% reduction in potential nitrification activity compared to a nitrogen-only control . The high dose of MHPP significantly reduced the abundance of ammonia-oxidizing bacteria and archaea .

3. Synthesis of Bio-based Copolyesters

- Summary of Application : Methyl 3-(4-hydroxyphenyl)propanoate has been used in the synthesis of novel bio-sourced aliphatic–aromatic copolyesters . These copolyesters have potential applications in various fields due to their good mechanical properties and degradability .

- Methods of Application : The copolyesters were synthesized by melt copolymerization of a monomer derived from methyl 3-(4-hydroxyphenyl)propanoate with resorcinol bis(2-hydroxyethyl) ether in combination with various aliphatic diacids .

- Results : The copolyesters had glass transition temperatures (Tg) of 59–81 °C, and melting points of 161–172 °C . Tensile testing showed that the tensile strength of the copolyesters varied from 45 to 68 MPa, with elongation at break values of 235–343% . All the copolyesters exhibited good degradability, with weight losses in soil degradation reaching up to 4.3% after 30 days .

4. Synthesis of Bio-based Copolyesters

- Summary of Application : Methyl 3-(4-hydroxyphenyl)propanoate has been used in the synthesis of novel bio-sourced aliphatic–aromatic copolyesters . These copolyesters have potential applications in various fields due to their good mechanical properties and degradability .

- Methods of Application : The copolyesters were synthesized by melt copolymerization of a monomer derived from methyl 3-(4-hydroxyphenyl)propanoate with resorcinol bis(2-hydroxyethyl) ether in combination with succinic acid, adipic acid, suberic acid, or dodecanedioic acid .

- Results : The copolyesters had glass transition temperatures (Tg) of 59–81 °C, and melting points of 161–172 °C . Tensile testing showed that the tensile strength of the copolyesters varied from 45 to 68 MPa, with elongation at break values of 235–343% . All the copolyesters exhibited good degradability, with weight losses in soil degradation reaching up to 4.3% after 30 days .

Safety And Hazards

When handling “Methyl 3-(3-hydroxyphenyl)propanoate”, it is recommended to ensure adequate ventilation, use personal protective equipment as required, and avoid dust formation . It should not be released into the environment . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention .

Future Directions

“Methyl 3-(3-hydroxyphenyl)propanoate” shows considerable application potential in the development of cost-effective agricultural strategies for crop cultivation . It modulates RSA and metabolite profiles and improves the contents of medicinal ingredients in perilla plants . These results suggest that the application of “Methyl 3-(3-hydroxyphenyl)propanoate” may represent a useful strategy for the medicinal plant cultivation .

properties

IUPAC Name |

methyl 3-(3-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFOKIAATXLZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363765 | |

| Record name | Methyl 3-(3-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-hydroxyphenyl)propanoate | |

CAS RN |

61389-68-2 | |

| Record name | Methyl 3-(3-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(3-hydroxyphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3-Chlorobenzylthio)-1,3,4-thiadiazol-2-ylthio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B1586114.png)

![[(1R)-1-aminopropyl]phosphonic acid](/img/structure/B1586124.png)